molecular formula C20H26ClNO4 B129379 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 6429-04-5

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B129379
CAS RN: 6429-04-5
M. Wt: 379.9 g/mol
InChI Key: VMPLLPIDRGXFTQ-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. The presence of dimethoxybenzyl and dimethoxy groups suggests potential pharmacological properties, and the hydrochloride salt form indicates increased solubility for potential therapeutic applications.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds involves multiple steps, including acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid, as demonstrated in the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride . The overall yield of this process was reported to be 41.1%. Other synthetic approaches include the electrochemical oxidation of aromatic ethers, which has been explored for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a benzyl group attached to the nitrogen of the isoquinoline ring and methoxy groups on the aromatic rings. These structural features are crucial for the biological activity of these compounds. The structure of intermediates and target compounds in the synthesis process is typically confirmed using techniques such as IR and ^1H NMR .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives undergo various chemical reactions, including debenzylation and photolysis, leading to the formation of phenolic isoquinolines and tetrahydroprotoberberines . The electrochemical oxidation of these compounds can yield different products, such as dibenzo[b,f]cycloheptane derivatives and dihydroisoquinolinium salts . These reactions are significant for the structural modification and potential enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and stability, are influenced by the presence of substituents on the isoquinoline core and the formation of hydrochloride salts. The introduction of methoxy groups and benzyl moieties can affect the lipophilicity and, consequently, the pharmacokinetic profile of these compounds .

Scientific Research Applications

Electrochemical Oxidation and Synthesis Studies

  • Electrochemical oxidation of this compound leads to the formation of various isoquinolinium salts, implying potential applications in electrochemical synthesis and organic chemistry research (Carmody, Sainsbury, & Newton, 1980).
  • The compound is involved in the synthesis of complex heterocyclic compounds and has implications for the design of substrates in the synthesis of biphenyl derivatives (Sainsbury & Todd, 1992).

Synthesis and Rearrangement in Organic Chemistry

Chemical Reactions and Properties

  • The compound's role in the Pschorr reaction to yield tetrahydroisoquinoline derivatives indicates its utility in chemical reactions for the synthesis of complex molecules (Kametani, Takahashi, Sugahara, Koizumi, & Fukumoto, 1971).
  • Its involvement in the formation of protoberberines through debenzylation and photolysis showcases its application in the synthesis of natural product derivatives (Kametani et al., 1975).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPLLPIDRGXFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

6429-04-5, 54417-53-7
Record name Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6429-04-5
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Record name 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride
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Record name (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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